Cas no 893922-97-9 (3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one structure
893922-97-9 structure
Product Name:3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one
CAS No:893922-97-9
MF:C13H10BrN5O2
MW:348.154800891876
CID:5805901
PubChem ID:7476126
Update Time:2025-07-15

3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one Chemical and Physical Properties

Names and Identifiers

    • 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-(4-bromophenyl)-3,6-dihydro-6-(2-oxopropyl)-
    • F1876-0392
    • 3-(4-bromophenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one
    • AKOS024615897
    • 3-(4-bromophenyl)-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
    • 3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
    • 3-(4-bromophenyl)-6-(2-oxopropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
    • 893922-97-9
    • 3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one
    • Inchi: 1S/C13H10BrN5O2/c1-8(20)6-18-7-15-12-11(13(18)21)16-17-19(12)10-4-2-9(14)3-5-10/h2-5,7H,6H2,1H3
    • InChI Key: YIQXONPKHLRZMD-UHFFFAOYSA-N
    • SMILES: C1N(CC(=O)C)C(=O)C2N=NN(C3=CC=C(Br)C=C3)C=2N=1

Computed Properties

  • Exact Mass: 347.00179g/mol
  • Monoisotopic Mass: 347.00179g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 464
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 80.4Ų

Experimental Properties

  • Density: 1.75±0.1 g/cm3(Predicted)
  • Boiling Point: 551.0±60.0 °C(Predicted)
  • pka: -4.08±0.20(Predicted)

3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one Pricemore >>

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3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one Related Literature

Additional information on 3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one

Recent Advances in the Study of 3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one (CAS: 893922-97-9)

The compound 3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one (CAS: 893922-97-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic compound, characterized by a triazolopyrimidinone core, has been the subject of several studies aimed at exploring its biological activity, mechanism of action, and potential as a lead compound for drug development.

Recent research has focused on the synthesis and optimization of this compound to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) reported a novel synthetic route that improves the yield and purity of 3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one, making it more accessible for further biological evaluation. The study highlighted the importance of the bromophenyl and oxopropyl substituents in modulating the compound's reactivity and stability.

In terms of biological activity, preliminary in vitro studies have demonstrated that this compound exhibits promising inhibitory effects against a range of kinase enzymes, particularly those involved in inflammatory and oncogenic pathways. A 2022 study in Bioorganic & Medicinal Chemistry Letters identified 3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one as a potent inhibitor of JAK2 kinase, with an IC50 value in the nanomolar range. This finding suggests potential applications in the treatment of myeloproliferative disorders and autoimmune diseases.

Further investigations into the compound's mechanism of action have revealed its ability to disrupt protein-protein interactions critical for cell signaling. Molecular docking studies, as reported in a 2023 article in ACS Chemical Biology, indicate that the compound binds to the ATP-binding site of target kinases, thereby inhibiting their catalytic activity. These insights have paved the way for structure-activity relationship (SAR) studies aimed at optimizing the compound's selectivity and potency.

Despite these promising findings, challenges remain in the development of 3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one as a therapeutic agent. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further medicinal chemistry optimization. Recent efforts have focused on derivatizing the core structure to improve these properties, as discussed in a 2023 review in Current Topics in Medicinal Chemistry.

In conclusion, 3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one (CAS: 893922-97-9) represents a promising scaffold for the development of novel kinase inhibitors. Ongoing research is expected to elucidate its full therapeutic potential and address current limitations, making it a compound of significant interest in the field of chemical biology and drug discovery.

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